3-(9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
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Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is a complex organic compound that features both carbazole and indole moieties. These structural motifs are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 2-methyl-1H-indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-carbazol-9-yl)propanehydrazide
- 2-methyl-1H-indole-3-carbaldehyde
- 1,3-di(9H-carbazol-9-yl)benzene
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is unique due to its combination of carbazole and indole moieties, which confer distinct electronic and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Properties
Molecular Formula |
C25H22N4O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H22N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-13,16,27H,14-15H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
NKWVBPWMIZTCAE-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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